molecular formula C20H19N3O4 B2949009 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione CAS No. 339096-70-7

2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione

Cat. No. B2949009
CAS RN: 339096-70-7
M. Wt: 365.389
InChI Key: WVHKMOSYQFOBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoindoline-1,3-dione derivatives, which have been extensively studied for their pharmacological properties.

Mechanism Of Action

The exact mechanism of action of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to involve the modulation of various signaling pathways. 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been shown to activate the protein kinase A (PKA) pathway, which is involved in the regulation of cell growth and differentiation. Additionally, 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione inhibits the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). This leads to an increase in intracellular cAMP levels, which can modulate various signaling pathways.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione in lab experiments is its high purity and stability. The synthetic route for 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been optimized for high yield and purity, making it a reliable compound for use in experiments. Additionally, 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity in vitro and in vivo, making it a safe option for use in lab experiments.
One limitation of using 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione in lab experiments is its limited solubility in water. This can make it difficult to administer 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione in certain experimental settings. Additionally, the exact mechanism of action of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione. One area of research could focus on the development of novel synthetic routes for 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione that improve its solubility in water. Additionally, further studies could investigate the potential use of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione in combination with other anticancer agents to enhance its efficacy.
Another area of research could focus on the potential use of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies could investigate the optimal dosing and administration of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione in these settings.
Conclusion:
In conclusion, 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione is a novel compound with potential therapeutic applications in the treatment of inflammatory diseases and cancer. The synthesis of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been optimized for high yield and purity, making it a reliable compound for use in lab experiments. While the exact mechanism of action of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione is not fully understood, its ability to modulate various signaling pathways makes it a promising compound for further research.

Synthesis Methods

The synthesis of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione involves the reaction of 2-amino-5-phenylpentanoic acid with N-phenylpiperazine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with phthalic anhydride to yield 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione. This synthetic route has been optimized for high yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases.
Another area of research has focused on the potential use of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione as an anticancer agent. Studies have shown that 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione induces apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-18(22-12-10-21(11-13-22)15-6-2-1-3-7-15)14-27-23-19(25)16-8-4-5-9-17(16)20(23)26/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHKMOSYQFOBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CON3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione

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